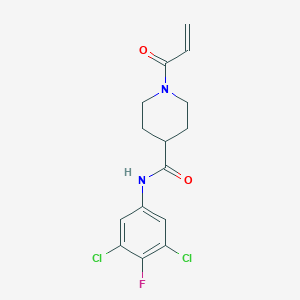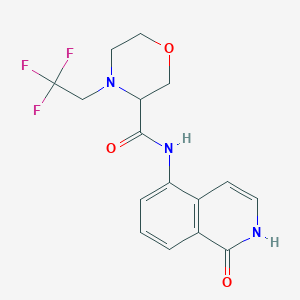![molecular formula C18H21N3O2 B7450553 N-[(1H-indol-4-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B7450553.png)
N-[(1H-indol-4-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1H-indol-4-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as an indole-2-carboxamide derivative and has been found to possess unique properties that make it a promising candidate for further study.
Wirkmechanismus
The mechanism of action of N-[(1H-indol-4-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide involves the inhibition of various enzymes and signaling pathways that are involved in the development and progression of cancer and inflammation. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes that play a key role in the production of inflammatory mediators. Additionally, it has been found to inhibit the activity of various signaling pathways such as the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. It has been found to inhibit the production of various pro-inflammatory mediators such as prostaglandins and leukotrienes, which play a key role in the development and progression of inflammation. Additionally, it has been found to induce apoptosis (programmed cell death) in cancer cells, which makes it a promising candidate for the development of new drugs for the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-[(1H-indol-4-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide is its ability to inhibit the activity of various enzymes and signaling pathways that are involved in the development and progression of cancer and inflammation. This makes it a promising candidate for the development of new drugs for the treatment of various diseases. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-[(1H-indol-4-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide. One potential direction is the development of new drugs based on this compound for the treatment of various diseases such as cancer and inflammation. Another potential direction is the study of the structure-activity relationship (SAR) of this compound to identify new derivatives with improved pharmacological properties. Additionally, the study of the pharmacokinetics and pharmacodynamics of this compound in vivo could provide valuable insights into its potential therapeutic applications.
Synthesemethoden
The synthesis of N-[(1H-indol-4-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide involves the reaction of an indole-2-carboxylic acid derivative with a propargylamine derivative in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting compound is then subjected to a reduction reaction using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-[(1H-indol-4-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide has been studied extensively for its potential applications in various fields of research. It has been found to exhibit significant anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs for the treatment of various diseases.
Eigenschaften
IUPAC Name |
N-(1H-indol-4-ylmethyl)-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-2-17(22)21-10-7-13(8-11-21)18(23)20-12-14-4-3-5-16-15(14)6-9-19-16/h2-6,9,13,19H,1,7-8,10-12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCHSQDYWHCFIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)NCC2=C3C=CNC3=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazol-3-ylmethyl)-6-fluoroisoquinolin-1-one](/img/structure/B7450474.png)
![4-[1-(1,5-dimethylpyrazol-4-yl)ethylamino]-5H-pyrimido[4,5-b][1,4]thiazin-6-one](/img/structure/B7450484.png)
![N-[4-fluoro-2-methyl-5-(trifluoromethyl)phenyl]-4-[(1-methylpyrazol-4-yl)methyl]piperazine-1-carboxamide](/img/structure/B7450485.png)
![N-[(2-chloropyridin-3-yl)methyl]-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7450488.png)
![N-methyl-N-[2-oxo-2-(1,1,1-trifluorobutan-2-ylamino)ethyl]prop-2-enamide](/img/structure/B7450490.png)
![(2-chloro-4-indazol-1-ylphenyl)-[(4R,6S)-4-hydroxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-trien-8-yl]methanone](/img/structure/B7450497.png)
![N-(4-fluoro-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}phenyl)prop-2-enamide](/img/structure/B7450503.png)
![N-(2-{[1-(2,2,2-trifluoroethyl)cyclopropyl]carbamoyl}ethyl)prop-2-enamide](/img/structure/B7450507.png)
![N-{2-[2-(2,3-dimethylphenyl)piperidin-1-yl]-2-oxoethyl}-N-ethylprop-2-enamide](/img/structure/B7450518.png)
![[6-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-6-azaspiro[2.5]octan-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7450526.png)
![N-ethyl-N-({[(2,4,6-trimethylphenyl)methyl]carbamoyl}methyl)prop-2-enamide](/img/structure/B7450540.png)


![2-(3,5-dimethyl-1H-pyrazol-4-yl)-1-[(2S,4R)-2-(1H-imidazol-2-yl)-4-methoxypyrrolidin-1-yl]ethanone](/img/structure/B7450569.png)
